4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne
Overview
Description
Bis-propargyl-PEG8 is a PEG derivative containing two propargyl groups . It is a click chemistry reagent, which means it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of Bis-propargyl-PEG8 involves controlled dilithiation of propargyl bromide with two equivalents of n-butyllithium, in the presence of TMEDA . This method is reported to be productive for the synthesis of bis-homopropargylic alcohols .Molecular Structure Analysis
The molecular structure of Bis-propargyl-PEG8 is represented by the linear formula C22H38O9 . Its IUPAC name is 4,7,10,13,16,19,22,25,28-nonaoxahentriaconta-1,30-diyne .Chemical Reactions Analysis
Bis-propargyl-PEG8 contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key step in the synthesis of PROTACs .Physical and Chemical Properties Analysis
Bis-propargyl-PEG8 has a molecular weight of 446.54 . It is a pale-yellow to yellow-brown liquid . The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases its solubility in aqueous media .Scientific Research Applications
PEGylation of Proteins
Bis-propargyl-PEG8 plays a critical role in the PEGylation of proteins, a process that enhances the therapeutic efficacy of protein-based medicines. This method, involving disulfide reduction and bis-alkylation, allows for site-specific PEGylation while maintaining the protein's structure and biological activity. This approach is applicable to peptides, proteins, enzymes, and antibody fragments, offering potential for cost-effective PEGylated biopharmaceuticals (Brocchini et al., 2008).
Drug Delivery Systems
The structure of bis-propargyl-PEG8 is leveraged in designing drug delivery systems. It is used to enhance the solubility and cytotoxicity of drugs like paclitaxel, indicating its potential as a carrier for anticancer agents (Khandare et al., 2006). Similarly, hybrid linear-dendritic block copolymers using PEG have been designed for delivering lipophilic antitumoral drugs, showcasing the versatility of bis-propargyl-PEG8 in therapeutic applications (Fedeli et al., 2019).
Biomedical Applications
In biomedical research, bis-propargyl-PEG8 derivatives have been synthesized for various applications, such as creating bioconjugates. This synthesis is vital for developing PEG-based bioconjugates for diverse biomedical purposes (Lu & Zhong, 2010). Additionally, bis-propargyl-PEG8 is utilized in constructing multifunctional PEGs with click chemistry, enhancing their biomedical applications (Liu et al., 2007).
Nanoparticle Stabilization
Bis-propargyl-PEG8 contributes to the stabilization of nanoparticles in extreme conditions. Multidentate PEG ligands with bis-propargyl-PEG8 provide colloidal stability to semiconductor quantum dots and gold nanoparticles, indicating its importance in bio-related studies (Stewart et al., 2010).
Material Science
In material science, bis-propargyl-PEG8 is used in fabricating composites and coatings. For instance, its role in the synthesis of Bis-GMA/PEGDMA-based resins and composites with continuous glass fibers demonstrates its utility in enhancing mechanical properties of materials (Karmaker et al., 1997).
Mechanism of Action
Target of Action
Bis-propargyl-PEG8 is a polyethylene glycol (PEG) derivative containing two propargyl groups . The primary targets of Bis-propargyl-PEG8 are azide-bearing compounds or biomolecules . The propargyl groups in Bis-propargyl-PEG8 can react with these azide-bearing compounds or biomolecules .
Mode of Action
The interaction between Bis-propargyl-PEG8 and its targets occurs via a process known as copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases solubility in aqueous media .
Biochemical Pathways
The biochemical pathways affected by Bis-propargyl-PEG8 primarily involve the formation of stable triazole linkages . These linkages can alter the properties of the azide-bearing compounds or biomolecules, potentially affecting their function and interactions within biological systems .
Pharmacokinetics
The hydrophilic peg spacer in bis-propargyl-peg8 is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of Bis-propargyl-PEG8’s action are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can alter the properties of these molecules, potentially affecting their function and interactions within biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis-propargyl-PEG8. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry to occur . Additionally, the hydrophilic PEG spacer in Bis-propargyl-PEG8 suggests that it may be more effective in aqueous environments .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bis-propargyl-PEG8 plays a significant role in biochemical reactions. The propargyl groups in Bis-propargyl-PEG8 can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which is a crucial aspect of its interaction with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of Bis-propargyl-PEG8 involves its interaction with azide-bearing compounds or biomolecules. The propargyl groups in Bis-propargyl-PEG8 undergo a copper-catalyzed azide-alkyne Click Chemistry reaction, resulting in a stable triazole linkage . This mechanism allows Bis-propargyl-PEG8 to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecule binding, and gene expression.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O9/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUWMSMSQUEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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